1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone
Overview
Description
1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone derivatives have been synthesized and assessed for their antibacterial properties. Research has shown that some compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Parekh & Desai, 2006).
Antimicrobial Properties
Further exploration into the antimicrobial effectiveness of this compound related compounds has revealed promising results. These compounds have been tested against a range of bacterial and fungal strains, showing a broad spectrum of inhibition. This suggests a potential for these compounds to be developed into antimicrobial agents for diverse applications (Dişli et al., 2021).
Photoremovable Protecting Groups
In the realm of organic synthesis, this compound and its derivatives have been investigated as photoremovable protecting groups for carboxylic acids. This application is crucial for synthesizing complex organic molecules, where protecting groups play a vital role in stepwise reactions. The ability to remove these groups selectively with light adds a layer of control and efficiency to the synthesis processes (Atemnkeng et al., 2003).
Properties
IUPAC Name |
1-[2-hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-5-12-13(18-9-4-8-15)7-6-11(10(2)16)14(12)17/h6-7,15,17H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPWIYNMSLJGHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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